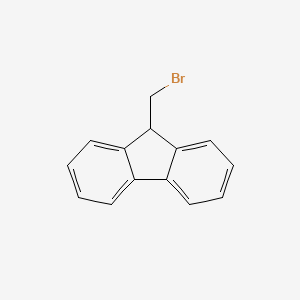

9-(Bromomethyl)-9H-fluorene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-(Bromomethyl)-9H-fluorene is an organic compound belonging to the class of fluorenes. It is a white, crystalline solid with a melting point of 83°C. 9-(Bromomethyl)-9H-fluorene is used in a variety of scientific research applications, including organic synthesis and chemical biology. It is also used as a starting material in the synthesis of several other compounds, such as 9-fluorenone and 9-fluorenylmethylene.

Wissenschaftliche Forschungsanwendungen

Reactivity Studies

Studying Stable Rotamers

Investigations into the reactivity of 9-(Bromomethyl)-9H-fluorene rotamers with nucleophiles showed different reaction rates and products depending on the rotamer forms. This has implications for understanding steric effects in chemical reactions (Murata et al., 1984).

Solvolysis and Elimination Reactions

Research on the solvolysis of 9-(X-methyl)fluorene in various solvents provided insights into elimination and substitution reactions, highlighting the compound's utility in studying reaction mechanisms (Meng & Thibblin, 1997).

Materials Science and Solar Cells

Organic Dyes in Solar Cells

Studies have shown that 9-(Bromomethyl)-9H-fluorene derivatives can be used to create organic dyes for dye-sensitized solar cells (DSSCs). This highlights its role in developing renewable energy technologies (Kumar et al., 2014).

Polymer Solar Cells

A novel donor-acceptor copolymer containing 9-alkylidene-9H-fluorene unit was synthesized and evaluated for use in polymer solar cells, showing good efficiency and potential for use in energy harvesting applications (Du et al., 2011).

Organic Synthesis and Catalysis

Catalysis and Synthesis

Research into Pd(0)-catalyzed cross-coupling of diboronates with dibromobiphenyls for the synthesis of 9H-fluorene derivatives revealed efficient methods for creating these compounds, useful in various synthetic applications (Xu et al., 2015).

Aerobic Oxidation for Synthesis

Aerobic oxidation of 9H-fluorenes to 9-fluorenones using graphene-supported alkaline catalysts showcased a cost-effective and environmentally friendly method for synthesizing fluorene derivatives (Zhang et al., 2013).

Environmental and Biodegradation Studies

- Degradation by Bacteria: A study on the biodegradation of fluorene by Arthrobacter sp. strain F101 highlighted the bacterium's ability to use fluorene as a carbon source, suggesting potential applications in environmental remediation (Grifoll et al., 1992).

Eigenschaften

IUPAC Name |

9-(bromomethyl)-9H-fluorene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMNOBILRVUSPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Bromomethyl)-9H-fluorene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)

![(Z)-1-benzyl-3-(((2,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2912560.png)

![3-methyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2912573.png)